N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with chloro, methyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under N-heterocyclic carbene-catalyzed conditions.
Introduction of the chloro and methyl groups: The chloro and methyl groups are introduced through selective halogenation and alkylation reactions.
Attachment of the methoxyphenyl group: The final step involves the acylation of the pyrazolo[3,4-b]pyridine core with 4-methoxyphenylacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific substituents.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, sodium hydride, and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or demethylated products.
Scientific Research Applications
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide: This compound shares the pyrazolo[3,4-b]pyridine core but lacks the chloro and methoxyphenyl substituents.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A structurally related compound with different substituents and applications in energetic materials.
Uniqueness
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19ClN4O2 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19ClN4O2/c1-10-15-17(22-23(3)18(15)20-11(2)16(10)19)21-14(24)9-12-5-7-13(25-4)8-6-12/h5-8H,9H2,1-4H3,(H,21,22,24) |
InChI Key |
MNICFOPCPCMMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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